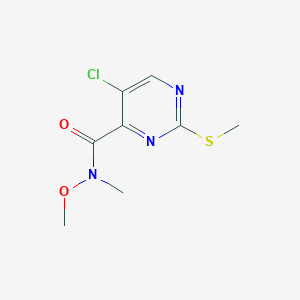
5-chloro-N-methoxy-N-methyl-2-(methylsulfanyl)pyrimidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-N-methoxy-N-methyl-2-(methylsulfanyl)pyrimidine-4-carboxamide, also known as CMMP, is a pyrimidine derivative that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications.
Mechanism Of Action
The exact mechanism of action of 5-chloro-N-methoxy-N-methyl-2-(methylsulfanyl)pyrimidine-4-carboxamide is not fully understood. However, studies have shown that 5-chloro-N-methoxy-N-methyl-2-(methylsulfanyl)pyrimidine-4-carboxamide inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. It also inhibits the growth of fungi by disrupting the fungal cell wall synthesis. 5-chloro-N-methoxy-N-methyl-2-(methylsulfanyl)pyrimidine-4-carboxamide has also been shown to inhibit the replication of viruses by interfering with the viral DNA synthesis.
Biochemical and Physiological Effects:
5-chloro-N-methoxy-N-methyl-2-(methylsulfanyl)pyrimidine-4-carboxamide has been shown to have minimal toxicity and side effects in vitro and in vivo. It has been shown to have a low affinity for human cytochrome P450 enzymes, which reduces the risk of drug-drug interactions. 5-chloro-N-methoxy-N-methyl-2-(methylsulfanyl)pyrimidine-4-carboxamide has also been shown to have good pharmacokinetic properties, including good oral bioavailability and a long half-life.
Advantages And Limitations For Lab Experiments
One of the advantages of using 5-chloro-N-methoxy-N-methyl-2-(methylsulfanyl)pyrimidine-4-carboxamide in lab experiments is its low toxicity and minimal side effects. This makes it a safe and reliable compound to use in various assays. However, one of the limitations of using 5-chloro-N-methoxy-N-methyl-2-(methylsulfanyl)pyrimidine-4-carboxamide is its limited solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for the use of 5-chloro-N-methoxy-N-methyl-2-(methylsulfanyl)pyrimidine-4-carboxamide in medicinal chemistry. One possible direction is the development of 5-chloro-N-methoxy-N-methyl-2-(methylsulfanyl)pyrimidine-4-carboxamide analogs with improved pharmacokinetic properties and increased potency. Another direction is the exploration of the use of 5-chloro-N-methoxy-N-methyl-2-(methylsulfanyl)pyrimidine-4-carboxamide in combination with other drugs for the treatment of various diseases. Finally, the use of 5-chloro-N-methoxy-N-methyl-2-(methylsulfanyl)pyrimidine-4-carboxamide as a neuroprotective agent in the treatment of neurodegenerative diseases is an area of active research.
Synthesis Methods
The synthesis of 5-chloro-N-methoxy-N-methyl-2-(methylsulfanyl)pyrimidine-4-carboxamide involves the reaction of 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylic acid with N-methoxy-N-methylamine. This reaction takes place in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is a white crystalline solid with a molecular weight of 284.77 g/mol.
Scientific Research Applications
5-chloro-N-methoxy-N-methyl-2-(methylsulfanyl)pyrimidine-4-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anticancer, antifungal, and antiviral activities. 5-chloro-N-methoxy-N-methyl-2-(methylsulfanyl)pyrimidine-4-carboxamide has also been studied for its potential use as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
5-chloro-N-methoxy-N-methyl-2-methylsulfanylpyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN3O2S/c1-12(14-2)7(13)6-5(9)4-10-8(11-6)15-3/h4H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRMKBTHESGRRGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=NC(=NC=C1Cl)SC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-methoxy-N-methyl-2-(methylsulfanyl)pyrimidine-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

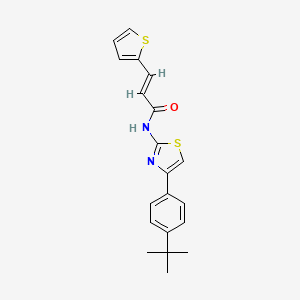

![2-Phenyl-2,4-dihydrospiro[1,4,2lambda5-benzoxazaphosphinine-3,1'-cyclohexane]-2-one](/img/structure/B2818187.png)
![N-[(6-methyl-1H-indazol-7-yl)carbamothioyl]benzamide](/img/structure/B2818188.png)
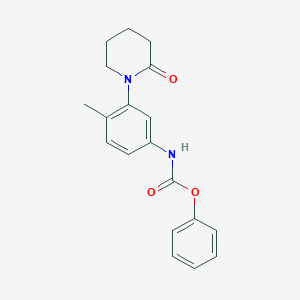
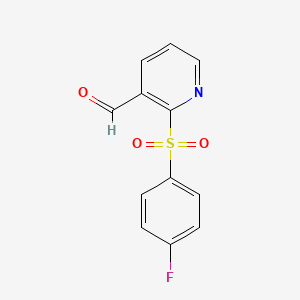
![4-{1,6,7-Trimethyl-3-[(3-methylphenyl)methyl]-2,4-dioxo-1,3,5-trihydro-4-imida zolino[1,2-h]purin-8-yl}benzenesulfonamide](/img/structure/B2818192.png)
![4-methyl-5-[3-phenyl-6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2818193.png)
![N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(2-methoxyethoxy)-N-methylisonicotinamide](/img/structure/B2818194.png)
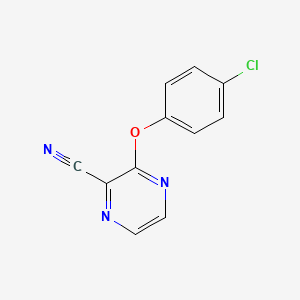
![1-(2-((7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)sulfonyl)ethyl)piperidine-2,6-dione](/img/structure/B2818198.png)
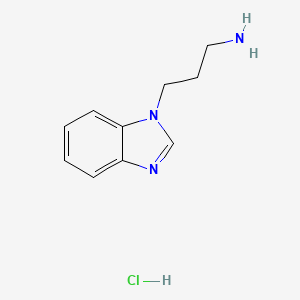
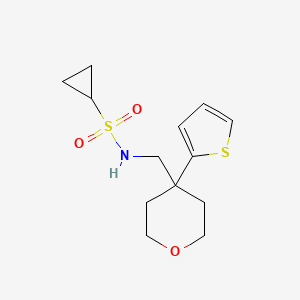
![2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/no-structure.png)